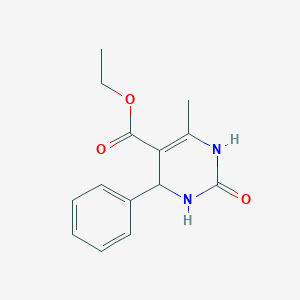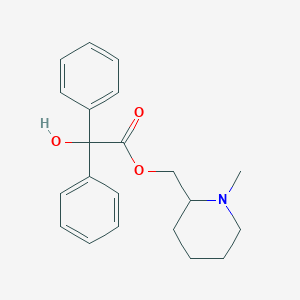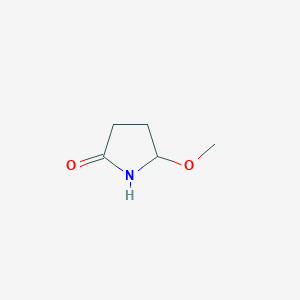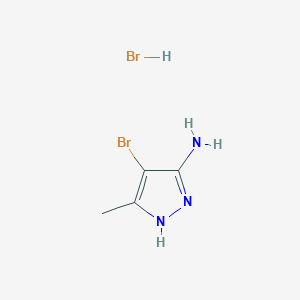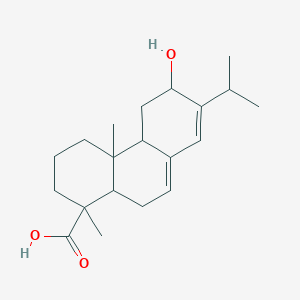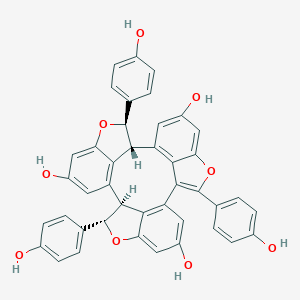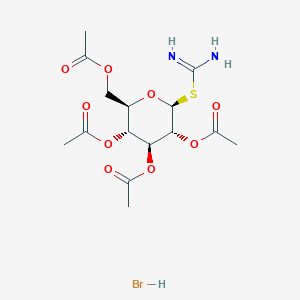
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Descripción general
Descripción
The compound is an ester formed from a chlorophenoxy acid and an alcohol. Compounds of this type are often used in the production of herbicides and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a chlorophenoxy group attached to a carbon chain. The exact structure would depend on the specific positions of these groups in the molecule .Chemical Reactions Analysis
Again, while specific reactions involving “Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate” are not available, chlorophenoxy compounds are often involved in reactions such as esterification and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate” would depend on its specific structure. Similar compounds often have a liquid physical state and are stable under normal conditions .Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate: is a valuable precursor in the synthesis of pyrazole derivatives. These derivatives are a significant class of N-heterocyclic compounds with a wide range of synthetical, biological, and photophysical properties. They are used as synthetic intermediates in preparing chemicals for biological, physical-chemical, material science, and industrial applications .
Anticancer Applications
Derivatives of this compound have been studied for their potential in cancer treatment. For example, structurally related compounds have shown anticancer activity through in silico modeling, targeting the VEGFr receptor, which plays a significant role in cancer development.
Insect Growth Regulation
Some derivatives of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate have been synthesized and studied as insect growth regulators. They have shown effectiveness against certain insect species, suggesting potential as a new class of insect growth regulators.
Pesticide Development
The compound’s derivatives have also been explored for their potential as pesticides. New derivatives characterized by X-ray powder diffraction show promise as organic compounds for pest control, highlighting the versatility of these derivatives in the agricultural sector.
Organic Building Blocks
This compound serves as an organic building block in various biochemical and physiological experiments. It is used in the synthesis of various compounds that have applications in the pharmaceutical, agricultural, and food industries.
Material Science Applications
The strategic functionalization of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate allows for the formation of various fused systems, predominantly bicyclic cores with 5:6 fusion. This is particularly relevant in material science, where these derivatives contribute to the development of new materials with desired properties .
Mecanismo De Acción
Target of Action
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a type of phenoxy herbicide . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these herbicides are broad-leaf plants .
Mode of Action
When sprayed on broad-leaf plants, phenoxy herbicides induce rapid, uncontrolled growth . This rapid growth eventually leads to the death of the plant . This mode of action is selective, affecting broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The biochemical pathways affected by phenoxy herbicides involve the disruption of normal plant growth processes . By mimicking the plant hormone IAA, these herbicides interfere with the plant’s hormonal balance, leading to uncontrolled growth and eventually death .
Pharmacokinetics
It is known that the compound is highly gi absorbent and bbb permeant . It is also a CYP1A2 and CYP2C19 inhibitor . The compound’s lipophilicity is indicated by a Log Po/w (iLOGP) of 2.99 .
Result of Action
The result of the action of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is the death of broad-leaf plants . By mimicking IAA, the compound induces rapid, uncontrolled growth in these plants, which eventually leads to their death .
Action Environment
The action of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . It is also recommended to avoid release to the environment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 8-(4-chlorophenoxy)-2-methylideneoctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO3/c1-3-20-17(19)14(2)8-6-4-5-7-13-21-16-11-9-15(18)10-12-16/h9-12H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSKXSWREKTACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CCCCCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404411 | |
| Record name | Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate | |
CAS RN |
82258-37-5 | |
| Record name | Ethyl 8-(4-chlorophenoxy)-2-methyleneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82258-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



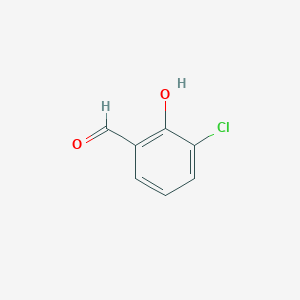
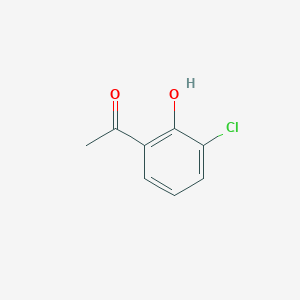

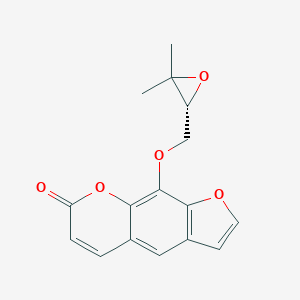
![8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B16320.png)
